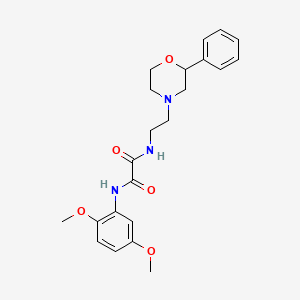![molecular formula C26H28N4O5 B2389542 3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-80-8](/img/structure/B2389542.png)
3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a chemical compound. It contains an imidazo[1,2-a]pyridine core, which is a significant scaffold in medicinal chemistry . This core is present in many commercialized pharmaceutical molecules and has a broad range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of imidazopyridine derivatives, like the one , often involves integrating a pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds can be obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds can be synthesized from the aldehyde intermediate as a result of the Vilsmeier-Haack reaction .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyrimidines often proceeds smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway . The reactions are often catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions .Applications De Recherche Scientifique
Pharmacophore Design and Kinase Inhibition
Compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to 3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide, are recognized for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is critical in controlling the release of proinflammatory cytokines. The selective inhibitors of this pathway bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and thereby inhibiting the kinase activity. This interaction has been pivotal in designing pharmacophores targeting inflammatory processes and kinase-driven pathways (Scior et al., 2011).
Antitumor Activity
Imidazole derivatives, like the one , have shown significant promise in antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have been actively researched for their antitumor properties. These structures are under constant review for their potential as new antitumor drugs, with particular emphasis on their ability to interact with various biological pathways and act as potential therapeutic agents (Iradyan et al., 2009).
Optical Sensors and Biological Significance
Compounds containing heteroatoms and derivatives like pyrimidine, which is part of the chemical structure , are significant in organic chemistry for their role in creating optical sensors and their broad biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for usage as sensing probes, highlighting their utility in biomedical research and applications (Jindal & Kaur, 2021).
Imidazo[1,2-a]pyrimidines in Synthesis and Applications
The synthesis and applications of imidazo[1,2-a]pyrimidines, which share a structural component with the compound , have been extensively reviewed. These compounds have a wide array of applications, ranging from biological activities to uses in corrosion inhibition, showcasing the versatility and potential of these heterocyclic compounds (Kobak & Akkurt, 2022).
Orientations Futures
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry . Future research could focus on developing more effective compounds for treating various diseases, including cancer . The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .
Mécanisme D'action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . They have also shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Mode of Action
For instance, as CDK inhibitors, they can interfere with cell cycle progression . As calcium channel blockers, they can affect the movement of calcium ions within cells . As GABA A receptor modulators, they can influence neuronal signaling .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation, calcium signaling, and neuronal communication .
Result of Action
Based on its potential targets, the compound could have effects such as slowing cell cycle progression, altering calcium ion movement, and modulating neuronal signaling .
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-5-33-22-14-18(15-23(34-6-2)24(22)35-7-3)25(31)28-19-13-17(9-10-21(19)32-4)20-16-30-12-8-11-27-26(30)29-20/h8-16H,5-7H2,1-4H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJZYHRCGOBUPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2389460.png)

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2389465.png)

![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)
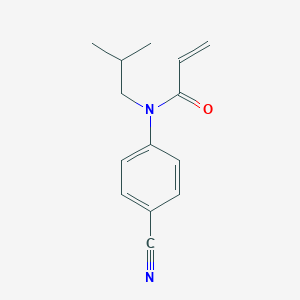
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
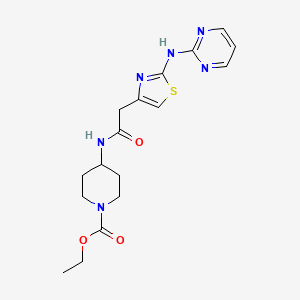
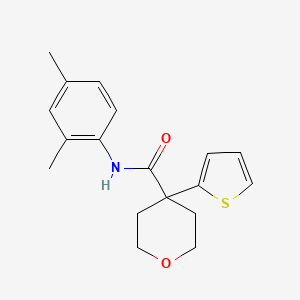
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)
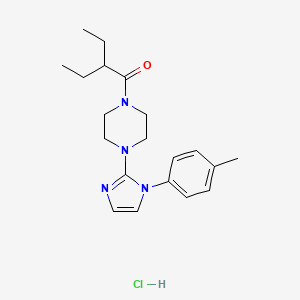
![rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
